![molecular formula C5H9ClN2S B1397269 1-(Thiazol-2-yl)ethanamine hydrochloride CAS No. 947662-64-8](/img/structure/B1397269.png)
1-(Thiazol-2-yl)ethanamine hydrochloride
Overview
Description
“1-(Thiazol-2-yl)ethanamine hydrochloride” is an organic compound that belongs to the thioethers, thiazole, and aralkylamines family. It has a linear structure with a molecular weight of 165.67 g/mol . The IUPAC name for this compound is "1-(1H-1lambda3-thiazol-2-yl)ethan-1-amine hydrochloride" .
Molecular Structure Analysis
The InChI code for “1-(Thiazol-2-yl)ethanamine hydrochloride” is "1S/C5H9N2S.ClH/c1-4(6)5-7-2-3-8-5;/h2-4,8H,6H2,1H3;1H" . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 165.67 . It is stored at a temperature of 28 C .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been found to possess antimicrobial properties . This suggests that “1-(Thiazol-2-yl)ethanamine hydrochloride” could potentially be used in the development of new antimicrobial agents.
Antiretroviral Activity
Some thiazole derivatives have been used in the development of antiretroviral drugs . This indicates a potential application of “1-(Thiazol-2-yl)ethanamine hydrochloride” in the treatment of retroviral infections.
Antifungal Activity
Thiazole derivatives have also shown antifungal activities . This suggests that “1-(Thiazol-2-yl)ethanamine hydrochloride” could be used in the development of antifungal medications.
Anticancer Activity
Certain thiazole derivatives have been used in the development of anticancer drugs . This indicates a potential application of “1-(Thiazol-2-yl)ethanamine hydrochloride” in cancer treatment.
Anti-inflammatory Activity
Thiazole derivatives have demonstrated significant anti-inflammatory activities . This suggests that “1-(Thiazol-2-yl)ethanamine hydrochloride” could be used in the development of anti-inflammatory medications.
Antioxidant Activity
Thiazole derivatives have shown antioxidant properties . This indicates a potential application of “1-(Thiazol-2-yl)ethanamine hydrochloride” in the development of antioxidant supplements or medications.
Safety and Hazards
Mechanism of Action
Mode of Action
Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities . The specific pathways and their downstream effects influenced by this compound need further investigation.
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
1-(1,3-thiazol-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c1-4(6)5-7-2-3-8-5;/h2-4H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQZMXLICFMMGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
947662-64-8 | |
Record name | 1-(1,3-thiazol-2-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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